1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE
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Overview
Description
4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether is a complex organic compound characterized by its unique adamantyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the adamantylcarbonyl precursor, followed by the formation of the pyrazolyl intermediate. The final step involves the etherification of the phenyl group with the pyrazolyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The phenyl and pyrazolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s stability and bioavailability. The pyrazolyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[1-(1-Adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether: shares similarities with other adamantyl and pyrazolyl derivatives, such as:
Uniqueness
The uniqueness of 1-(ADAMANTANE-1-CARBONYL)-3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both adamantyl and pyrazolyl groups enhances its stability, reactivity, and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H30N2O2 |
---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
1-adamantyl-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C27H30N2O2/c1-31-23-9-7-21(8-10-23)24-14-25(22-5-3-2-4-6-22)29(28-24)26(30)27-15-18-11-19(16-27)13-20(12-18)17-27/h2-10,18-20,25H,11-17H2,1H3 |
InChI Key |
WMGJQMDFKRWUON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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